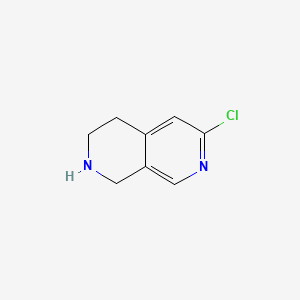

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWVKZOOVYENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(C=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745404 |

Source

|

| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-85-5 |

Source

|

| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and potential characteristics of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Due to the limited availability of public data for this specific compound, some information regarding experimental protocols and spectral data is based on closely related analogs and established synthetic methodologies for the tetrahydronaphthyridine scaffold. All inferred information is clearly indicated.

Core Chemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a fused pyridine and a partially saturated pyridine ring, with a chlorine substituent on the aromatic ring. This scaffold is of interest in medicinal chemistry due to the prevalence of the naphthyridine core in biologically active molecules.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| CAS Number | 1196151-85-5 | [1][2] |

| Molecular Formula | C₈H₉ClN₂ | [2] |

| Molecular Weight | 168.62 g/mol | [2] |

| Appearance | Solid (predicted) | General property of similar small molecules |

| Melting Point | Not reported | Data not available in public domain |

| Boiling Point | Not reported | Data not available in public domain |

| Solubility | Not reported | Expected to be soluble in organic solvents like DMSO and methanol. The hydrochloride salt is likely soluble in water. |

| Hydrochloride Salt CAS | 1335053-26-3 | [3] |

| Hydrochloride Mol. Formula | C₈H₁₀Cl₂N₂ | |

| Hydrochloride Mol. Weight | 205.09 g/mol |

Hypothetical Synthesis Protocol

While a specific experimental protocol for the synthesis of this compound is not detailed in the public literature, a plausible synthetic route can be devised based on established methods for constructing the 2,7-naphthyridine core.[4][5] A common strategy involves the cyclization of appropriately substituted pyridine precursors.

Proposed Retrosynthetic Analysis:

The target molecule could be synthesized from a suitable 4-amino-3-halopyridine derivative which can undergo a sequence of reactions to build the second, partially saturated ring.

Hypothetical Experimental Protocol:

-

Step 1: Synthesis of a Substituted Pyridine Precursor. A potential starting material would be a derivative of 3-amino-4-chloropyridine. This precursor would need to be functionalized to introduce the carbon atoms required for the second ring.

-

Step 2: Ring Annulation. The functionalized pyridine from Step 1 could undergo an intramolecular cyclization to form the tetrahydronaphthyridine ring system. This could potentially be achieved through a Pictet-Spengler type reaction or a metal-catalyzed cross-coupling reaction followed by cyclization.

-

Step 3: Purification. The crude product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to yield the pure this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, reagents, and yields would require experimental optimization.

Predicted Spectral Characteristics

Direct spectral data (NMR, MS) for this compound is not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, and aliphatic protons of the tetrahydro portion of the molecule. Chemical shifts and coupling constants would be characteristic of the specific substitution pattern. |

| ¹³C NMR | Resonances corresponding to the eight carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic carbons. The carbon attached to the chlorine atom would show a characteristic chemical shift. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (168.62 g/mol ). The isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Potential Biological Activity and Screening Workflow

The biological activity of this compound has not been reported. However, the broader class of naphthyridine derivatives is known to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many naphthyridine derivatives have been investigated as potential antitumor agents.[6]

-

Antimicrobial Activity: The naphthyridine scaffold is a key component of several antibacterial drugs.[7]

-

Central Nervous System (CNS) Activity: Some derivatives have shown effects as analgesics and anticonvulsants.[5]

Given the presence of the chloro-substituted tetrahydronaphthyridine core, this compound could be a candidate for screening in various biological assays.

Below is a generalized workflow for the initial in vitro screening of a novel compound like this compound for potential anticancer activity.

Caption: General workflow for in vitro screening of a novel compound.

Conclusion

This compound represents an interesting but underexplored chemical entity. While its fundamental chemical identity is established, a significant lack of publicly available experimental data necessitates a research-focused approach to fully characterize its properties and potential applications. The information provided in this guide, based on its known characteristics and data from related compounds, serves as a foundational resource for researchers and scientists interested in exploring the potential of this and similar tetrahydronaphthyridine derivatives in drug discovery and development. Further experimental investigation is required to elucidate its precise chemical and biological profile.

References

- 1. This compound | 1196151-85-5 [chemicalbook.com]

- 2. CAS 1196151-85-5 | this compound - Synblock [synblock.com]

- 3. 1335053-26-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 7. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound belonging to the tetrahydronaphthyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound, catering to professionals in research and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The structure consists of a fused bicyclic system containing two nitrogen atoms, with a chlorine substituent on the pyridine ring and a saturated tetrahydro-pyridine ring.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1196151-85-5 | [1] |

| Molecular Formula | C₈H₉ClN₂ | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Canonical SMILES | C1NCC2=C(C=C(N=C2)Cl)C1 |

The hydrochloride salt of this compound is also commonly used and has the CAS number 1335053-26-3.[2]

Synthesis

One patent describes a procedure where this compound is used as a reactant.[3] Another patent details a reaction involving its hydrochloride salt.[4] These examples suggest that the compound is synthetically accessible, likely through multi-step sequences. General methods for the synthesis of related tetrahydronaphthyridine scaffolds include:

-

Reduction of Naphthyridines: Catalytic hydrogenation of the corresponding chloro-2,7-naphthyridine can yield the tetrahydro derivative.

-

Pictet-Spengler Reaction: This reaction can be employed to construct the tetrahydro-pyridine portion of the molecule from a suitable aminoethylpyridine derivative.

-

Cyclization of Substituted Pyridines: Building the second ring onto a pre-existing, functionalized pyridine ring is a common strategy in naphthyridine synthesis.

A logical workflow for a potential synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary or embedded within patent literature for the synthesis of more complex molecules. However, a representative procedure for the use of this compound as a starting material is adapted from the patent literature.

Example Protocol: N-Acylation of this compound hydrochloride [4]

-

Materials:

-

This compound hydrochloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA)

-

Acetyl chloride

-

Saturated sodium hydrogen carbonate solution

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.

-

Add anhydrous triethylamine (2.2 eq) to the solution.

-

Cool the reaction mixture in an ice-water bath.

-

Add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 10 minutes.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium hydrogen carbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product, 1-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-yl)ethanone, can be further purified by column chromatography if necessary.

-

Analytical Data

While specific spectra for the title compound are not widely published, commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[1] A patent for a derivative, 1-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-yl)ethanone, reports a mass spectrometry result of m/z: 211.1 [M+H]⁺.[4]

The expected analytical data would be as follows:

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydro-pyridine ring. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including those in the aromatic and aliphatic portions. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₉ClN₂). The fragmentation pattern would provide further structural information. |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways directly associated with this compound itself. However, the broader class of naphthyridine and tetrahydronaphthyridine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[5] The use of this compound in the synthesis of pharmacological correctors of rhodopsin suggests its potential as a scaffold in developing treatments for related diseases.[3]

A hypothetical workflow for screening the biological activity of this compound is presented below.

Caption: A general workflow for the biological screening of novel chemical entities.

Conclusion

This compound is a valuable heterocyclic building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed public data on its synthesis and specific biological activities are limited, its commercial availability and use in patented drug discovery programs underscore its importance. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 2. Buy 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine [smolecule.com]

- 3. Buy 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride | 1260664-42-3 [smolecule.com]

- 4. US20240067637A1 - NAPHTHYRIDINE AND PYRIDO[3,4-c]PYRIDAZINE DERIVATIVES AS GABAA ALPHA 5 RECEPTOR MODULATORS - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of a variety of therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathways to this compound and its derivatives. While the direct synthesis of the core molecule from acyclic precursors is not extensively documented in readily available literature, this guide details the well-established derivatization of the commercially available hydrochloride salt. This includes detailed experimental protocols for N-Boc protection and N-acylation, crucial steps for its incorporation into larger, more complex molecules. Quantitative data is presented in tabular format for clarity, and the logical workflow is illustrated using a Graphviz diagram.

Introduction

The tetrahydronaphthyridine ring system is a privileged scaffold in drug discovery, with isomers of this core structure appearing in a wide range of biologically active compounds. The 2,7-naphthyridine isomer, in particular, has garnered interest for its utility in constructing molecules with diverse pharmacological profiles. The presence of a chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the tetrahydro-pyridine portion of the bicycle offers three-dimensional diversity and opportunities for substitution to modulate physicochemical properties and target engagement.

This guide focuses on the practical synthesis and derivatization of this compound, providing researchers with the necessary information to utilize this important building block in their drug discovery and development programs.

Synthesis of the Core Structure: Derivatization Pathways

While a definitive, multi-step synthesis of the this compound core from basic starting materials is not prominently described in the reviewed literature, the hydrochloride salt of this compound is commercially available. This suggests that its synthesis is established, though potentially proprietary. The readily available hydrochloride salt serves as a convenient starting point for a variety of synthetic transformations, primarily centered on the secondary amine within the tetrahydro-pyridine ring.

The following sections detail two common and critical derivatization reactions: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the acylation of the amine.

N-Boc Protection of this compound

The protection of the secondary amine of this compound with a Boc group is a common strategy to prevent its reaction in subsequent synthetic steps. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

A procedure for the Boc protection of this compound hydrochloride is described in patent SG193580A1. This compound hydrochloride and triethylamine (TEA) are mixed in dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) is then added to the mixture. The reaction is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the N-Boc protected product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound hydrochloride | SG193580A1 |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | SG193580A1 |

| Solvent | Dichloromethane (DCM) | SG193580A1 |

| Reaction Time | 2 hours | SG193580A1 |

| Temperature | Room Temperature | SG193580A1 |

N-Acylation of this compound

Acylation of the secondary amine introduces an acyl group, which can be a crucial part of the final molecule's pharmacophore. This reaction is typically performed using an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

Based on a procedure outlined in patent US20240067637A1, this compound hydrochloride is dissolved in anhydrous dichloromethane. Anhydrous triethylamine is added, and the reaction mixture is cooled in an ice-water bath. A solution of acetyl chloride in anhydrous dichloromethane is then added dropwise to the stirred reaction mixture.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound hydrochloride | US20240067637A1 |

| Reagents | Acetyl chloride, Triethylamine (TEA) | US20240067637A1 |

| Solvent | Anhydrous Dichloromethane | US20240067637A1 |

| Temperature | 0 °C (ice-water bath) | US20240067637A1 |

Logical Workflow for Derivatization

The derivatization of the commercially available this compound hydrochloride follows a straightforward logical progression. The initial step involves the liberation of the free base from its hydrochloride salt, which is then subjected to either protection or acylation depending on the synthetic strategy.

Spectroscopic and Structural Elucidation of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of analogous naphthyridine derivatives. Detailed experimental protocols for obtaining such data are also provided to facilitate the characterization of this and related molecules.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1196151-85-5[1][2] |

| Molecular Formula | C₈H₉ClN₂[1] |

| Molecular Weight | 168.62 g/mol [1] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are derived from the known spectral data of structurally similar naphthyridine compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 8.0 | s | 1H | Aromatic CH (C5-H) |

| ~6.8 - 7.2 | s | 1H | Aromatic CH (C8-H) |

| ~4.0 - 4.5 | s | 2H | CH₂ (C1-H₂) |

| ~3.0 - 3.5 | t | 2H | CH₂ (C3-H₂) |

| ~2.8 - 3.2 | t | 2H | CH₂ (C4-H₂) |

| Variable | br s | 1H | NH (N2-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| ~155 - 160 | Aromatic C (C6) |

| ~150 - 155 | Aromatic C (C8a) |

| ~145 - 150 | Aromatic C (C7) |

| ~120 - 125 | Aromatic CH (C5) |

| ~115 - 120 | Aromatic CH (C8) |

| ~110 - 115 | Aromatic C (C4a) |

| ~45 - 50 | CH₂ (C1) |

| ~40 - 45 | CH₂ (C3) |

| ~25 - 30 | CH₂ (C4) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H Stretch |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~1600 | Strong | C=N Stretch (Aromatic) |

| ~1550 | Strong | C=C Stretch (Aromatic) |

| 1000 - 1100 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 168/170 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 133 | [M-Cl]⁺ |

| Various | Fragmentation peaks corresponding to the loss of aliphatic chain components |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound, based on standard methodologies for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum, typically using 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Process the raw data using appropriate software (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or TMS (0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the splitting patterns to deduce proton connectivity. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small quantity of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic technique like LC-MS. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information. For chlorinated compounds, observe the characteristic isotopic pattern of the molecular ion peak.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Technical Guide: Solubility Profile of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on the established experimental protocols and theoretical considerations for characterizing its solubility.

The structure of this compound suggests it is a weakly basic compound, and therefore, its aqueous solubility is expected to be pH-dependent. The presence of the chlorine atom may decrease aqueous solubility due to its hydrophobic nature, while the nitrogen atoms in the naphthyridine core can be protonated at acidic pH, leading to increased solubility.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When evaluating the solubility of a compound, it is crucial to distinguish between kinetic and thermodynamic solubility, as these two parameters can provide different insights during the drug discovery and development process.

-

Kinetic Solubility: This is typically a high-throughput measurement performed in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[1][2] The resulting value can be influenced by the rate of precipitation and the formation of metastable solid forms.[3] Kinetic solubility is useful for the rapid screening and rank-ordering of compounds.[4]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the most stable solid form of the compound.[2][3] The determination of thermodynamic solubility requires a longer incubation time to ensure that equilibrium is reached and is considered the "gold standard" for solubility measurements.[4][5] This value is essential for pre-formulation and formulation development.[6]

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Definition | Concentration at which a compound precipitates from a supersaturated solution. | Maximum concentration of a compound dissolved in a solvent at equilibrium.[2][3] |

| Starting Material | Compound dissolved in an organic solvent (e.g., DMSO).[7] | Solid (crystalline or amorphous) compound.[4] |

| Equilibration Time | Short (minutes to a few hours).[4] | Long (typically 24-72 hours).[8] |

| Relevance | Early drug discovery, high-throughput screening.[6] | Lead optimization, pre-formulation, and formulation development.[4] |

| Methodology | Often automated, using techniques like nephelometry or UV-Vis spectroscopy.[4] | Shake-flask method is the most common.[5] |

Experimental Protocols for Solubility Determination

The following sections detail the standard experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[5]

Protocol:

-

Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[8]

-

Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer. It is crucial to have undissolved solid present throughout the experiment to ensure equilibrium is reached.[5][8]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[4]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Kinetic solubility is often measured using a plate-based method suitable for higher throughput.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[7]

-

Addition to Buffer: Dispense the aqueous buffer into the wells of a microtiter plate. Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.[7]

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[4]

-

Filtration: Filter the contents of the wells using a filter plate to remove the precipitated solid.[4]

-

Quantification: Determine the concentration of the compound in the filtrate, often by UV-Vis spectroscopy, by comparing the absorbance to a standard curve.[7]

Analytical Quantification Methods

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.

General Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent mixture.

-

Chromatography: Inject the standards and the filtered samples from the solubility experiment onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Detection: Use a UV detector set to the wavelength of maximum absorbance for the compound.

-

Quantification: Integrate the peak area corresponding to the compound in each chromatogram. Construct a calibration curve by plotting peak area against concentration for the standards. Use the equation of the linear regression to calculate the concentration of the compound in the experimental samples.[9]

UV-Vis spectroscopy is a simpler and faster method for concentration determination, suitable for high-throughput applications.[10]

General Procedure:

-

Determine λmax: Scan a solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.[11]

-

Sample Measurement: Measure the absorbance of the filtered samples from the solubility experiment at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the samples.[12]

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Logic for Analytical Quantification of Solubility.

Conclusion

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. quora.com [quora.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Emerging Potential of the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Scaffold: A Technical Overview for Drug Discovery Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is a central theme in medicinal chemistry. The 2,7-naphthyridine core, a heterocyclic aromatic compound, has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] This technical guide focuses on the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine moiety, a key intermediate and structural motif in the synthesis of a variety of biologically active compounds. While direct and extensive biological profiling of this specific tetrahydro-naphthyridine is not widely published, its utility as a scaffold is evident from the diverse pharmacological activities of its derivatives, which span from antimicrobial to anticancer and neurological applications.[1][3][4]

This document provides a comprehensive overview of the known biological activities stemming from this core structure, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid in understanding its potential in drug discovery.

I. Potential Biological Activities and Therapeutic Areas

Derivatives of the 2,7-naphthyridine scaffold have demonstrated a wide array of pharmacological effects, suggesting the versatility of this chemical framework.[1][2] The introduction of a chlorine atom at the 6-position and the saturated heterocyclic ring in this compound provide specific steric and electronic properties that can be exploited for targeted drug design. The known biological activities of derivatives suggest potential applications in several key therapeutic areas:

-

Antimicrobial Activity: Certain 2,7-naphthyridine derivatives have shown promising activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

-

Anticancer Activity: The 2,7-naphthyridine scaffold is present in compounds screened for anticancer properties, with some derivatives exhibiting cytotoxic effects against various human cancer cell lines.[2][4]

-

Neurological and Psychiatric Disorders: The core structure is a key component of molecules designed to modulate central nervous system targets, indicating its potential for treating neurological and psychiatric conditions.

-

Ophthalmic Diseases: The scaffold has been utilized in the development of pharmacological correctors of rhodopsin, suggesting a potential role in treating retinal diseases.

-

Autoimmune Diseases: Derivatives have been synthesized as antagonists of Toll-like receptors (TLR7 and TLR9), which are implicated in the pathogenesis of autoimmune disorders.

II. Quantitative Biological Data of 2,7-Naphthyridine Derivatives

While specific quantitative data for the biological activity of this compound itself is scarce in the public domain, the following table summarizes the activity of some illustrative derivatives, highlighting the potential of this chemical class.

| Compound Class | Target/Assay | Organism/Cell Line | Activity Metric | Value | Reference |

| 2,7-Naphthyridine Derivative | Antibacterial | Staphylococcus aureus | MIC | 0.49 µg/mL | [2] |

| 2,7-Naphthyridine Derivative | Antibacterial | Escherichia coli | MIC | 3.91 µg/mL | [2] |

| 10-methoxycanthin-6-one (a 1,5-naphthyridine) | Anticancer | DU145 (Prostate Cancer) | IC50 | 1.58 µg/mL | [2] |

| 2,7-Naphthyridine Derivative | Anticancer | Various Human Cancer Cell Lines | GI50 | 0.70 µmol | [4] |

| Aaptamine Derivative (contains a related scaffold) | Anticancer | HL60 (Leukemia) | IC50 | 0.03 µM | [2] |

Note: The data presented above is for derivatives of the broader naphthyridine class and is intended to be illustrative of the potential of the scaffold. For specific details on the tested compounds, please refer to the cited literature.

III. Experimental Protocols

The synthesis of this compound and its subsequent derivatization are crucial steps in exploring its biological potential. Below are generalized experimental protocols that are representative of the methodologies employed in the literature.

A. General Synthetic Scheme for 2,7-Naphthyridine Derivatives

The synthesis of biologically active 2,7-naphthyridine derivatives often starts from a pre-formed 2,7-naphthyridine core, which can be synthesized through various multi-step sequences typically involving cyclization reactions of pyridine derivatives.[1]

dot

Caption: Generalized synthetic workflow for 2,7-naphthyridine derivatives.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

A standard method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. Positive (no compound) and negative (no bacteria) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

dot

Caption: Workflow for a typical broth microdilution antimicrobial assay.

IV. Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2,7-naphthyridine derivatives suggest their interaction with multiple cellular targets and signaling pathways. The specific mechanism of action is dependent on the overall structure of the final molecule.

A. Potential as Kinase Inhibitors

The general structure of many biologically active naphthyridines bears resemblance to the hinge-binding motifs of known kinase inhibitors. This suggests that derivatives of this compound could be designed to target specific kinases involved in cell proliferation and survival, making them attractive candidates for anticancer drug development.

dot

Caption: Postulated mechanism of action for anticancer 2,7-naphthyridine derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities observed in its derivatives underscore the potential of this chemical framework in addressing a range of unmet medical needs, from infectious diseases to cancer and neurological disorders.

Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of this scaffold. The synthesis and screening of focused libraries of derivatives will be crucial in identifying potent and selective modulators of various biological targets. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular interactions responsible for the observed biological effects. As a versatile and synthetically accessible scaffold, this compound holds considerable promise for the future of drug discovery.

References

- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride

This technical guide provides a comprehensive overview of the known properties and applications of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound hydrochloride is a heterocyclic compound that serves as a versatile building block in organic synthesis. While detailed experimental data for some of its physicochemical properties are not extensively published in publicly accessible literature, the available information is summarized below.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1335053-26-3 | |

| Molecular Formula | C₈H₁₀Cl₂N₂ | |

| Molecular Weight | 205.09 g/mol | [1] |

| Appearance | Solid (form not specified) | Inferred from supplier data |

| Purity | Typically ≥95% | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Chemical Reactivity

Patents disclose the use of this compound hydrochloride as a nucleophile in reactions with various electrophiles to generate a diverse range of derivatives. These reactions typically involve the acylation or alkylation of the secondary amine at the 2-position of the naphthyridine ring system.

A general experimental workflow for the derivatization of this compound, as inferred from patent literature, is outlined below.

References

In-depth Analysis of "6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" Reveals Limited Public Data on Mechanism of Action

A comprehensive review of publicly available scientific literature and databases indicates a significant lack of specific information regarding the mechanism of action, associated signaling pathways, and detailed experimental protocols for the compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. While the broader class of 2,7-naphthyridine derivatives has been the subject of various pharmacological studies, data specific to this particular chlorinated tetrahydro-naphthyridine is not sufficiently detailed to construct the requested in-depth technical guide.

The 2,7-naphthyridine scaffold is a recognized pharmacophore, and various derivatives have been investigated for a range of biological activities. These activities include potential applications as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1][2][3] Compounds containing the 2,7-naphthyridine core have been isolated from natural sources such as plants and marine organisms, and have also been the focus of synthetic chemistry efforts to explore their therapeutic potential.[4]

Recent research into specific 2,7-naphthyridine derivatives has pointed towards several potential mechanisms of action. For instance, some derivatives have been evaluated as targeted anti-staphylococcal agents, with a proposed mechanism involving the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[5][6][7][8] This mode of action is similar to that of quinolone antibiotics. Another area of investigation for novel 2,7-naphthyridine compounds is in oncology, with some derivatives being developed as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase, suggesting a role in disrupting cancer cell cycle progression.[9]

Despite these promising avenues of research for the broader 2,7-naphthyridine class, the specific biological targets and signaling pathways for this compound remain uncharacterized in the available literature. Consequently, the quantitative data and detailed experimental protocols required for a comprehensive technical whitepaper are not available.

Alternative Proposal: In-depth Guide on a Well-Characterized Naphthyridine Derivative

Given the limitations in the available data for the specifically requested compound, we propose to generate the in-depth technical guide on a well-researched naphthyridine derivative for which there is a wealth of public information. This would allow for the full execution of the user's request, including:

-

Detailed Mechanism of Action: A thorough explanation of the compound's molecular interactions and downstream effects.

-

Quantitative Data Tables: Summaries of binding affinities, IC50 values, and other relevant pharmacological data.

-

Comprehensive Experimental Protocols: Detailed methodologies for key assays and experiments.

-

Signaling Pathway and Workflow Diagrams: Custom-generated visualizations using Graphviz (DOT language) to illustrate complex biological processes and experimental designs.

This alternative approach would fulfill the structural and content requirements of the original request while ensuring the final deliverable is scientifically accurate and data-rich. We welcome your feedback on this proposal to proceed with a more thoroughly documented compound from the naphthyridine family.

References

- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | CoLab [colab.ws]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

For Research Use Only

Introduction

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] While specific in vitro assay data for this particular precursor is not extensively published, derivatives of the naphthyridine scaffold have shown potential antimicrobial and anticancer properties.[4] This document provides representative in vitro assay protocols to assess the potential biological activity of this compound, specifically focusing on antimicrobial susceptibility and cancer cell viability. These protocols are intended to serve as a starting point for researchers and drug development professionals.

Representative In Vitro Assay Protocols

Due to the limited availability of direct in vitro studies on this compound, the following protocols are based on standard methodologies for evaluating the potential antimicrobial and cytotoxic activities of novel chemical entities.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against common bacterial strains using the broth microdilution method.

Experimental Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

-

Inoculate the colony into a sterile tube containing 3-5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Assay Procedure:

-

Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify bacterial growth.

-

Hypothetical Data Presentation:

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | >128 |

| Escherichia coli (ATCC 25922) | >128 |

| Pseudomonas aeruginosa (ATCC 27853) | >128 |

| Enterococcus faecalis (ATCC 29212) | >128 |

Experimental Workflow:

References

- 1. SG193580A1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3 - Google Patents [patents.google.com]

- 2. EP2937349A1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3 - Google Patents [patents.google.com]

- 3. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 4. Buy 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine [smolecule.com]

Application Notes: Evaluating the Anticancer Potential of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in Cell Culture

Introduction

The 2,7-naphthyridine scaffold is a key heterocyclic structure that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[1][2] Various analogues have been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit key oncogenic kinases, making them promising candidates for novel therapeutic agents.[1][2][3] Recent research suggests that certain naphthyridine compounds may act as inhibitors of crucial cell cycle regulators like Microtubule-associated serine/threonine kinase-like (MASTL), presenting a targeted approach to selectively eliminate cancer cells.[2]

These application notes provide a comprehensive framework of standard in vitro protocols for evaluating the cytotoxic and mechanistic properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (hereafter referred to as the "test compound"). The methodologies described are based on established assays used to characterize similar heterocyclic compounds and are designed for researchers in oncology and drug development.

Hypothesized Mechanism of Action

Based on studies of related naphthyridine derivatives, the test compound is hypothesized to exert its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.[1][3] A plausible mechanism involves the induction of DNA damage and mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases-3/7, ultimately leading to cell death.[3][4] Additionally, the compound may induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[1][3]

Data Presentation: Hypothetical Cytotoxicity and Cell Cycle Data

The following tables present hypothetical data for the test compound to illustrate how results can be structured for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Exposure |

| HeLa | Cervical Cancer | 8.5 ± 0.7 |

| MCF-7 | Breast Cancer | 12.2 ± 1.1 |

| A549 | Lung Cancer | 6.3 ± 0.5 |

| PC-3 | Prostate Cancer | 15.8 ± 1.4 |

| HEK293 (Normal) | Embryonic Kidney | > 50 |

Table 2: Cell Cycle Analysis in HeLa Cells (24h Exposure) Distribution of cells in different phases of the cell cycle as determined by flow cytometry.

| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control (DMSO) | 45.2 ± 2.1% | 30.5 ± 1.8% | 24.3 ± 1.5% |

| Test Compound (IC₅₀) | 68.7 ± 3.5% | 15.1 ± 1.2% | 16.2 ± 1.9% |

| Test Compound (2 x IC₅₀) | 75.4 ± 4.0% | 10.3 ± 0.9% | 14.3 ± 1.3% |

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a novel compound. The process begins with broad screening for cytotoxic activity and progresses to more detailed mechanistic studies for the most potent and selective compounds.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][5] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.[3][7]

Materials:

-

LDH Cytotoxicity Assay Kit

-

Cells and compound-treated plates (prepared as in Protocol 1)

-

Lysis buffer (for maximum LDH release control)

-

96-well plate

-

Microplate reader (490 nm and 680 nm wavelengths)

Procedure:

-

Prepare Controls: On the treatment plate, designate wells for:

-

Spontaneous LDH Release: Cells treated with vehicle control.

-

Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of incubation.

-

Medium Background: Culture medium without cells.

-

-

Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution from the kit to each well.

-

Data Acquisition: Measure the absorbance at 490 nm. Measure the background absorbance at 680 nm and subtract it from the 490 nm reading.

-

Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, based on the absorbance values from the experimental, spontaneous, and maximum release wells.

Protocol 3: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[4]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cells cultured in 6-well plates and treated with the test compound

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC₅₀, 2 x IC₅₀) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

Necrotic: Annexin V-negative, PI-positive

-

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,7-Naphthyridine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no public scientific literature or data is available specifically identifying "6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" as a kinase inhibitor. The following application notes and protocols are based on the broader class of 2,7-naphthyridine and 2,7-naphthyridinone scaffolds , which have been shown to exhibit inhibitory activity against several important protein kinases. The information provided herein is intended to serve as a guide for the investigation of structurally related compounds.

Introduction

The 2,7-naphthyridine scaffold has emerged as a promising heterocyclic core in the design of novel kinase inhibitors. Its rigid, planar structure and the presence of nitrogen atoms for hydrogen bonding interactions make it an attractive framework for targeting the ATP-binding site of various kinases. Dysregulation of kinase signaling pathways is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors based on the 2,7-naphthyridine scaffold is an active area of research.

This document details the activity of 2,7-naphthyridine derivatives against key oncogenic kinases, including MET, c-Kit, VEGFR-2, and MASTL. It provides quantitative data for representative compounds and detailed protocols for in vitro and cell-based assays to facilitate the evaluation of new chemical entities based on this scaffold.

Key Kinase Targets and Quantitative Data

Derivatives of the 2,7-naphthyridine and 2,7-naphthyridinone core have demonstrated potent inhibitory activity against several critical kinases involved in cancer progression. The following table summarizes the available quantitative data for representative compounds.

| Scaffold/Compound Class | Target Kinase(s) | Compound Example | IC50 / Ki (nM) | Reference(s) |

| 2,7-Naphthyridinone | MET | 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one) | Not specified in abstract, but showed significant in vivo efficacy | [1] |

| 8-Amino-2-phenyl-2,7-naphthyridinone | c-Kit | Compound 9k | 8.5 | [2][3] |

| 8-Amino-2-phenyl-2,7-naphthyridinone | VEGFR-2 | Compound 10r | 31.7 | [2][3] |

| 8-Amino-2-phenyl-2,7-naphthyridinone | VEGFR-2 | Compound 10l | 56.5 | [2][3] |

| 2,7-Naphthyridine | MASTL | Example Compound from Patent | Ki < 100 |

Signaling Pathways and Mechanism of Action

Inhibitors based on the 2,7-naphthyridine scaffold typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This action blocks the propagation of signals essential for cell proliferation, survival, and angiogenesis.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways including PI3K/AKT and RAS/MAPK, promoting cell growth, motility, and invasion.[1][4][5][6][7][8]

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase, activated by stem cell factor (SCF), is crucial for the survival and proliferation of various cell types.[9][10][11][12][13] Aberrant activation is common in certain cancers. Downstream signaling includes the PI3K/AKT and MAPK pathways.[10][13][14]

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis.[15][16][17][18][19][20][21][22][23][24] Ligand binding by VEGF initiates signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[15][16][17][20][21][22][23]

MASTL Signaling Pathway

Microtubule-associated serine/threonine kinase-like (MASTL), or Greatwall kinase, is a key regulator of mitosis.[25] It phosphorylates ENSA/Arpp19, leading to the inhibition of the PP2A-B55 phosphatase.[25] This action is critical for maintaining the phosphorylated state of CDK1 substrates, ensuring proper mitotic entry and progression.[25]

Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory activity of 2,7-naphthyridine derivatives against their target kinases.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a target kinase by measuring ADP production.

Materials:

-

Recombinant human kinase (e.g., MET, c-Kit, VEGFR-2, MASTL)

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) for tyrosine kinases, ARPP19 for MASTL)[26]

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[27]

-

Test compound (2,7-naphthyridine derivative)

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well or 96-well white assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

-

Reaction Setup:

-

To the wells of the assay plate, add 1-5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).

-

Add 2-10 µL of a solution containing the target kinase and its substrate in kinase assay buffer.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

-

-

Kinase Reaction Initiation: Add 2-10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

-

Incubation: Gently mix and incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add an equal volume (e.g., 5-25 µL) of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[28]

-

Signal Generation: Add a twofold volume (e.g., 10-50 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[28]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell-Based Assay for Kinase Inhibition (Western Blot)

This protocol is designed to assess the ability of a test compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., a cell line with amplified MET or mutant c-Kit)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (2,7-naphthyridine derivative)

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-kinase (specific for the activated form), anti-total-kinase

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours). If the kinase is ligand-activated, starve the cells of serum and then stimulate with the appropriate ligand (e.g., HGF for MET, SCF for c-Kit, VEGF for VEGFR-2) in the presence of the inhibitor for a short period (e.g., 15-30 minutes) before lysis.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total kinase to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the extent of inhibition at each compound concentration.

Conclusion

The 2,7-naphthyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The data and protocols presented here provide a foundation for researchers to explore the potential of this chemical class against a range of therapeutically relevant kinases. Further optimization of potency, selectivity, and pharmacokinetic properties of 2,7-naphthyridine derivatives will be crucial in advancing these compounds towards clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijbs.com [ijbs.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 21. commerce.bio-rad.com [commerce.bio-rad.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 25. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 26. reactionbiology.com [reactionbiology.com]

- 27. promega.com [promega.com]

- 28. benchchem.com [benchchem.com]

Application Notes and Protocols for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in Drug Discovery

Introduction

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This core structure is found in various natural products and synthetic compounds that have been investigated for their therapeutic potential.[4] The introduction of a chlorine atom and the saturation of one of the pyridine rings to form a tetrahydro-2,7-naphthyridine core can significantly influence the compound's physicochemical properties and biological activity, potentially leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This document provides an overview of the potential applications of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in drug discovery, focusing on its prospective roles as a kinase inhibitor for oncology applications and as an antimicrobial agent. Detailed, representative experimental protocols are also provided to guide researchers in the synthesis and evaluation of this and similar compounds.

Potential Therapeutic Applications

Kinase Inhibition in Oncology

The 2,7-naphthyridine and its related naphthyridinone scaffolds have been identified as potent inhibitors of various protein kinases implicated in cancer progression.[5][6] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.

Key Kinase Targets for 2,7-Naphthyridine Derivatives:

-

MET Kinase: The MET receptor tyrosine kinase is a well-established target in oncology. A novel 2,7-naphthyridone-based inhibitor has been identified as a potent MET kinase inhibitor with in vivo efficacy in xenograft models.[6]

-

c-Kit and VEGFR-2: Derivatives of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one have demonstrated potent inhibitory activity against c-Kit and VEGFR-2 kinases, both of which are key drivers of tumorigenesis and angiogenesis.[5]

-

MASTL (Microtubule-associated serine/threonine kinase-like): Novel 2,7-naphthyridine compounds have been developed as MASTL inhibitors for the treatment of cancer.[7][8]

The this compound scaffold could serve as a valuable starting point for the design of selective inhibitors against these and other relevant kinases. The chlorine substitution can potentially occupy hydrophobic pockets in the kinase active site, while the tetrahydro component can provide a three-dimensional structure for improved binding and selectivity.

Hypothetical Kinase Inhibitory Activity: